molecular formula C12H10Br2 B15474579 1,3-Bis(bromomethyl)naphthalene CAS No. 36015-77-7

1,3-Bis(bromomethyl)naphthalene

Cat. No.: B15474579
CAS No.: 36015-77-7
M. Wt: 314.01 g/mol
InChI Key: CXQMWXOULXGMEY-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)naphthalene (CAS TBD

Properties

CAS No.

36015-77-7

Molecular Formula

C12H10Br2

Molecular Weight

314.01 g/mol

IUPAC Name

1,3-bis(bromomethyl)naphthalene

InChI

InChI=1S/C12H10Br2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6H,7-8H2

InChI Key

CXQMWXOULXGMEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Benzene-Based Bromomethyl Compounds

1,3-Bis(bromomethyl)benzene
  • Structure : Benzene ring with bromomethyl groups at 1,3-positions.
  • Synthesis : Produced via bromination of mesitylene using bromo succinimide in cyclohexane .
  • Applications : Used in synthesizing macrocyclic ligands (e.g., cleaving agents for biochemical studies) and pharmaceutical intermediates like Anastrozole .
  • Key Differences :
    • Reactivity : The naphthalene derivative’s extended π-system may reduce electrophilicity compared to the benzene analog but enhance steric effects.
    • Stability : Naphthalene derivatives generally exhibit higher thermal stability due to aromatic ring fusion.

Comparison with Mono-Bromomethyl Naphthalenes

1-(Bromomethyl)naphthalene
  • Structure : Single bromomethyl group at the 1-position of naphthalene.
  • Properties : λmax = 292 nm (cyclohexane); used as an intermediate in organic synthesis and pharmaceuticals .
  • Key Differences: Functionality: The mono-substituted compound lacks cross-linking capability, limiting its utility in polymer chemistry compared to the bis-substituted derivative. Hazards: Both compounds share similar hazards (e.g., Xn risk code), but the bis-substituted compound may pose greater handling challenges due to higher reactivity .

Comparison with Other Brominated Naphthalenes

1,4-Dibromonaphthalene
  • Synthesis : Derived from bromination of naphthalene sulfonates .
  • Key Differences :
    • Reactivity : Bromine substituents are less reactive toward nucleophilic substitution than bromomethyl groups, making 1,3-bis(bromomethyl)naphthalene more suitable for alkylation reactions.
    • Applications : Dibromonaphthalenes are often used in flame retardants, whereas bromomethyl derivatives serve as building blocks for complex molecules .

Comparison with Aliphatic Bromomethyl Compounds

2,2-Bis(bromomethyl)-1,3-propanediol
  • Structure : Aliphatic diol with bromomethyl groups.
  • Applications : Listed as a TRI chemical; used in polymer production and flame retardants .
  • Key Differences :
    • Stability : Aliphatic compounds are more susceptible to hydrolysis and oxidation than aromatic bromomethyl derivatives.
    • Toxicity : Aliphatic brominated compounds may exhibit different environmental persistence and toxicity profiles compared to aromatic analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Number Molecular Weight Key Applications Hazard Class
This compound Not Provided ~300 (estimated) Pharmaceuticals, polymers 8 (Corrosive)
1,3-Bis(bromomethyl)benzene Not Provided 247.93 Macrocyclic ligands, Anastrozole 8
1-(Bromomethyl)naphthalene 3163-27-7 221.09 Organic synthesis Xn (Harmful)
2,2-Bis(bromomethyl)-1,3-propanediol 3296-90-0 261.87 Polymers, flame retardants Not Listed

Q & A

Basic: What are the primary synthetic routes for 1,3-Bis(bromomethyl)naphthalene, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer:
The synthesis of this compound typically involves bromination of naphthalene derivatives followed by coupling reactions. Key steps include:

  • Bromination: Use brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. Solvent choice (e.g., CCl₄ or CH₂Cl₂) and temperature (0–25°C) are critical to avoid over-bromination .
  • Coupling Reactions: Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Optimize ligand selection and base (e.g., Na₂CO₃) to enhance regioselectivity .
  • Purification: Column chromatography or recrystallization to isolate the product. Monitor purity via HPLC or NMR .

Basic: How should researchers design toxicological studies on this compound to minimize bias and ensure reproducibility?

Methodological Answer:
Adopt risk of bias (RoB) assessment frameworks, such as those outlined in toxicological profiles:

  • Randomization and Blinding: Ensure dose administration is randomized and personnel are blinded to study groups to mitigate selection and performance bias .
  • Exposure Characterization: Validate exposure levels using analytical methods (e.g., GC-MS) to confirm dosing accuracy .
  • Outcome Completeness: Report all measured endpoints (e.g., hepatic, renal effects) and avoid exclusion of data points without justification (Table C-6, ).

Advanced: How can contradictions in toxicity data across studies be systematically resolved?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies and assess heterogeneity using tools like I² statistics. Prioritize studies with low RoB tiers (e.g., "probably low risk" or "definitely low risk") .
  • Substance-Specific Data Gaps: Address uncertainties (e.g., metabolic pathways) through targeted experiments, such as in vitro CYP450 inhibition assays .
  • Dose-Response Analysis: Re-evaluate conflicting results using benchmark dose modeling to identify threshold discrepancies .

Basic: What strategies are effective for conducting a comprehensive literature review on this compound?

Methodological Answer:

  • Database Selection: Use PubMed, TOXCENTER, and NTP databases with tailored query strings (e.g., "this compound" AND (toxicity OR synthesis)) .

  • Inclusion Criteria: Filter studies by:

    Category Criteria
    Species Humans, laboratory mammals
    Exposure Routes Inhalation, oral, dermal
    Health Outcomes Hepatic, renal, hematological effects
    (Adapted from Table B-1, ).
  • Grey Literature: Include technical reports and theses from ATSDR and EPA repositories .

Advanced: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Elucidation:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm bromomethyl group positions (e.g., δ 4.5–5.0 ppm for -CH₂Br) .
    • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 318.9 for C₁₂H₁₀Br₂) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced: How can reaction conditions be optimized for derivatizing this compound into functionalized ligands or polymers?

Methodological Answer:

  • Catalyst Screening: Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. For example, Pd₂(dba)₃ with Xantphos enhances Buchwald-Hartwig aminations .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or non-polar solvents (toluene) for radical reactions .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps .

Basic: What are the critical toxicological endpoints to monitor in studies of this compound?

Methodological Answer:
Prioritize endpoints from controlled exposure studies:

  • Acute Toxicity: Mortality, body weight changes .
  • Organ-Specific Effects:
    • Hepatic: Elevated ALT/AST levels.
    • Renal: Increased BUN/creatinine.
    • Respiratory: Histopathological lung changes .
  • Genotoxicity: Ames test or micronucleus assay for DNA damage .

Advanced: What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electrophilic Reactivity: Bromomethyl groups act as alkylating agents, facilitating SN2 substitutions with nucleophiles (e.g., amines, thiols) .
  • Radical Pathways: Under UV light, C-Br bonds undergo homolytic cleavage, enabling polymerization or C-C bond formation .
  • Steric Effects: The naphthalene backbone influences regioselectivity; computational modeling (DFT) can predict reactive sites .

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